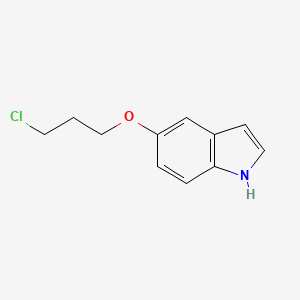

5-(3-Chloro-propoxy)-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Synthetic Organic Chemistry

The indole moiety is a fundamental heterocyclic scaffold that has captivated the attention of chemists for over a century. researchgate.netbhu.ac.in Its electron-rich nature makes it susceptible to electrophilic substitution, primarily at the C-3 position, enabling the introduction of a wide variety of functional groups. bhu.ac.in Classic and modern synthetic methodologies, such as the Fischer, Leimgruber-Batcho, and Reissert indole syntheses, provide robust pathways to the core indole structure and its derivatives. researchgate.netbhu.ac.in Contemporary advancements, including metal-catalyzed cross-coupling reactions and C-H activation, have further expanded the synthetic chemist's toolkit for creating complex indole-based molecules. researchgate.netnumberanalytics.com This adaptability makes the indole nucleus an invaluable building block in the total synthesis of natural products and the development of novel organic materials. numberanalytics.com

Overview of 5-Substituted Indole Derivatives in Academic Research

Among the various positions on the indole ring, substitution at the 5-position has garnered considerable interest in academic and industrial research. The introduction of substituents at this position can significantly modulate the electronic properties and biological activities of the resulting indole derivatives. openmedicinalchemistryjournal.comrsc.org Research has shown that 5-substituted indoles exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. openmedicinalchemistryjournal.comresearchgate.net For instance, the introduction of a halogen, such as chlorine, at the 5-position has been a strategy in the development of compounds with specific biological targets. science.gov The synthesis of these derivatives often involves the use of a 5-substituted aniline (B41778) precursor in a classical indole synthesis or the direct functionalization of the indole ring.

Contextualization of 5-(3-Chloro-propoxy)-1H-indole within the Scope of Advanced Indole Chemistry

This compound represents a specific example of a 5-substituted indole derivative. Its structure features a 3-chloropropoxy group attached to the 5-position of the indole ring. This particular substitution pattern introduces a flexible ether linkage and a reactive alkyl chloride functionality. This combination of features makes it a valuable intermediate in synthetic chemistry, allowing for further molecular elaboration. The presence of the chloro group provides a site for nucleophilic substitution reactions, enabling the attachment of various other molecular fragments. evitachem.com

Chemical Synthesis and Characterization

The synthesis of this compound typically starts from 5-hydroxyindole (B134679). A common method involves the Williamson ether synthesis, where 5-hydroxyindole is reacted with 1-bromo-3-chloropropane (B140262) in the presence of a base such as potassium carbonate. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 209.67 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 71-72 °C chemicalbook.com |

| Solubility | Insoluble in water chemicalbook.com |

This table presents a summary of the key physicochemical properties of this compound.

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the indole ring protons, the methylene (B1212753) protons of the propoxy chain, and the terminal chloromethylene protons. rsc.orgmdpi.com |

| ¹³C NMR | Resonances for the carbon atoms of the indole nucleus and the propoxy side chain. mdpi.com |

| Mass Spectrometry | A molecular ion peak consistent with the calculated molecular weight. |

This table outlines the expected spectroscopic data used for the characterization of this compound.

Chemical Reactivity and Potential Applications in Synthesis

The reactivity of this compound is primarily dictated by the indole nucleus and the terminal chloro group on the propoxy side chain. The indole nitrogen can be deprotonated with a strong base to form an N-anion, which can then react with various electrophiles. bhu.ac.in The C-3 position remains a site for potential electrophilic substitution, although the conditions would need to be carefully controlled to avoid polymerization. bhu.ac.in

The most significant aspect of its reactivity lies in the 3-chloropropoxy group. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, such as amines, azides, thiols, and cyanides, by reacting this compound with the corresponding nucleophiles. This versatility makes it a key building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, it can be used to synthesize derivatives with long-chain substituents, which is a common strategy in drug design to modulate lipophilicity and cell permeability. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

5-(3-chloropropoxy)-1H-indole |

InChI |

InChI=1S/C11H12ClNO/c12-5-1-7-14-10-2-3-11-9(8-10)4-6-13-11/h2-4,6,8,13H,1,5,7H2 |

InChI Key |

QSWWZRWKIMIEJK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN2)C=C1OCCCCl |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1OCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Chloro Propoxy 1h Indole and Analogues

General Strategies for Indole (B1671886) Core Synthesis

The construction of the indole nucleus is a well-explored area of organic synthesis, with numerous named reactions developed to achieve this goal. These methods can be broadly categorized by their approach to forming the pyrrole (B145914) ring fused to the benzene (B151609) core.

Regioselective Approaches to Indole Ring Formation

Regioselectivity is crucial in indole synthesis, as it dictates the substitution pattern on the final molecule. Several classical and modern methods offer reliable control over the placement of substituents.

The Fischer indole synthesis , discovered in 1883, is a robust and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a ketone or aldehyde. thermofisher.comwikipedia.org The substitution pattern of the resulting indole is determined by the substituents on both the arylhydrazine and the carbonyl compound. For instance, using a para-substituted phenylhydrazine (B124118) will generally lead to a 5-substituted indole. google.com The reaction proceeds through a chemeurope.comchemeurope.com-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer. wikipedia.orgjk-sci.com

The Bischler-Möhlau indole synthesis offers another route, typically yielding 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). chemeurope.comwikipedia.org While historically significant, this method can be limited by harsh reaction conditions and potential issues with regioselectivity. wikipedia.orgnih.gov The mechanism is complex, involving the initial formation of an α-arylamino-ketone intermediate, followed by cyclization and aromatization. chemeurope.comwikipedia.org

More contemporary methods, such as the Larock indole synthesis , provide excellent regioselectivity through palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. ub.eduwikipedia.org A key feature of this reaction is that the bulkier substituent on the alkyne typically directs itself to the C2 position of the indole ring, offering predictable control over the substitution pattern. nih.gov

| Synthesis Method | Key Reactants | Primary Product Type | Mechanistic Hallmark |

| Fischer Synthesis | Arylhydrazine, Ketone/Aldehyde | 2,3-substituted indoles | chemeurope.comchemeurope.com-sigmatropic rearrangement jk-sci.com |

| Bischler-Möhlau Synthesis | α-bromo-ketone, Aniline | 2-arylindoles | Electrophilic cyclization chemeurope.comwikipedia.org |

| Larock Synthesis | o-iodoaniline, Alkyne | 2,3-disubstituted indoles | Pd-catalyzed annulation ub.edu |

Catalytic Reactions for Indole Derivatization

Beyond constructing the indole core from acyclic precursors, catalytic methods allow for the derivatization of a pre-formed indole ring. Transition-metal-catalyzed C-H functionalization has become a powerful tool for this purpose, enabling the direct introduction of functional groups at various positions. researchgate.netrsc.org Palladium, rhodium, and copper catalysts are commonly employed to activate specific C-H bonds, often guided by a directing group on the indole nitrogen or at the C3 position. nih.govchim.it These reactions can introduce aryl, alkyl, and other groups, providing a modular approach to synthesizing a diverse library of indole analogues. rsc.org For example, directing groups at the C3 position can facilitate regioselective functionalization at the C2 and C4 positions, which are otherwise difficult to access due to the inherent reactivity of the C3 position. nih.govsemanticscholar.org

Approaches to 5-Substituted Indole Synthesis

Creating analogues like 5-(3-Chloro-propoxy)-1H-indole requires specific strategies to ensure substitution at the C5 position of the benzene portion of the indole nucleus.

Direct Functionalization at the C5 Position of the Indole Nucleus

Introducing substituents directly onto the C5 position of an existing indole ring is challenging due to the higher intrinsic nucleophilicity of the pyrrole ring (specifically the C3 position). However, recent advances in catalysis have made this more feasible. Direct C-H functionalization at the C5 position can be achieved using specialized catalytic systems that override the natural reactivity of the indole. nih.gov For example, copper-catalyzed C5-H alkylation reactions have been developed for indoles bearing directing carbonyl functionalities at the C3 position. nih.gov Other methods include regioselective iodination at C5, which provides a handle for subsequent cross-coupling reactions to introduce a variety of functional groups. rsc.org These approaches are valuable for late-stage modification of complex indole-containing molecules.

Utilization of Precursors for 5-Substituted Indole Construction

A more common and often more reliable strategy is to begin the synthesis with a precursor that already contains the desired substituent or a progenitor of it. luc.edu This approach leverages classical indole syntheses, such as the Fischer method, by starting with an appropriately substituted building block.

To synthesize a 5-substituted indole, one would typically start with a para-substituted aniline. For example, in the context of synthesizing 5-alkoxyindoles, a p-alkoxyphenylhydrazine would be reacted with a suitable ketone or aldehyde in a Fischer indole synthesis. google.com This ensures that the alkoxy group is correctly positioned at C5 from the outset. This "precursor" strategy is highly effective and avoids the regioselectivity challenges associated with direct functionalization of the indole core. luc.edu

Specific Synthetic Routes for this compound

The most direct and logical synthetic route to this compound involves the O-alkylation of 5-hydroxyindole (B134679). This method relies on the nucleophilicity of the hydroxyl group to displace a leaving group on an alkyl chain.

The synthesis begins with the commercially available precursor, 5-hydroxyindole . In a typical Williamson ether synthesis, 5-hydroxyindole is treated with a suitable base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

The resulting 5-indoloxide is then reacted with an alkylating agent containing the 3-chloropropyl chain. A highly effective reagent for this purpose is 1-bromo-3-chloropropane (B140262) . The bromide is a more reactive leaving group than the chloride, allowing for selective displacement by the phenoxide while leaving the chloro group on the terminus of the propyl chain intact for potential future modifications.

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution. Upon completion, a standard aqueous workup followed by purification, usually via column chromatography, yields the target compound, This compound .

| Step | Reactants | Reagents & Conditions | Product |

| 1. Deprotonation | 5-Hydroxyindole | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF) | 5-Indoloxide intermediate |

| 2. Alkylation | 5-Indoloxide intermediate, 1-Bromo-3-chloropropane | Stirring at room temperature or with gentle heating | This compound |

This synthetic route is efficient and provides direct access to the target molecule, leveraging a fundamental and reliable reaction in organic chemistry.

Multi-step Synthetic Pathways to Introduce the 3-Chloro-propoxy Moiety

The most common and direct route for the synthesis of this compound involves the Williamson ether synthesis. francis-press.com This classical method is favored for its reliability and the ready availability of starting materials. The synthesis commences with 5-hydroxyindole, which serves as the phenolic precursor.

The key transformation is the O-alkylation of 5-hydroxyindole with a suitable three-carbon dihalogenated propane, typically 1-bromo-3-chloropropane. The reaction is carried out in the presence of a base, which deprotonates the hydroxyl group of 5-hydroxyindole to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromo-3-chloropropane in a nucleophilic substitution reaction. The differential reactivity of the halogens in 1-bromo-3-chloropropane is crucial, with the bromine atom being a better leaving group than the chlorine atom, thus favoring the desired substitution at the bromine-bearing carbon.

Commonly employed bases for this reaction include alkali metal carbonates, such as potassium carbonate (K₂CO₃), and hydroxides, like sodium hydroxide (NaOH). The choice of solvent is also critical and is typically a polar aprotic solvent such as acetone, N,N-dimethylformamide (DMF), or acetonitrile, which can dissolve the reactants and facilitate the reaction. francis-press.com

A representative reaction scheme is depicted below:

Scheme 1: Synthesis of this compound via Williamson Ether Synthesis

Process Optimization for Yield and Purity

Optimizing the synthesis of this compound is crucial for improving reaction efficiency and the quality of the final product. Key parameters that are often fine-tuned include the reaction temperature, the choice of base and solvent, and the use of catalysts.

Elevating the reaction temperature generally increases the rate of the Williamson ether synthesis. However, excessively high temperatures can lead to the formation of undesired byproducts. Therefore, a careful balance must be struck to achieve a reasonable reaction time with minimal side reactions.

The selection of the base and solvent system plays a significant role in the reaction's success. Stronger bases can lead to faster reaction rates but may also increase the likelihood of side reactions. The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be beneficial, particularly in biphasic reaction systems, by facilitating the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides.

Microwave-assisted synthesis has emerged as a modern technique to significantly accelerate the Williamson ether synthesis. researchgate.net Microwave irradiation can lead to rapid heating and localized superheating, which can dramatically reduce reaction times from hours to minutes and often results in higher yields and purities compared to conventional heating methods.

The following table summarizes key parameters and their impact on the synthesis:

| Parameter | Variation | Impact on Yield and Purity |

| Temperature | Increased temperature | Generally increases reaction rate, but may lead to byproduct formation if too high. |

| Base | Stronger bases (e.g., NaH) vs. weaker bases (e.g., K₂CO₃) | Stronger bases can increase the reaction rate but may also promote side reactions. |

| Solvent | Polar aprotic solvents (e.g., DMF, acetone) | Facilitate the dissolution of reactants and promote the Sₙ2 reaction mechanism. |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Can improve reaction rates and yields in heterogeneous reaction mixtures. |

| Heating Method | Conventional heating vs. Microwave irradiation | Microwave heating can significantly reduce reaction times and improve yields. researchgate.net |

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship of potential drug candidates. This is typically achieved by modifying the propoxy side chain or by varying the halogen substituent.

Systematic Modification of the Propoxy Side Chain

Systematic modifications of the propoxy side chain can be readily achieved by employing different dihaloalkanes in the Williamson ether synthesis with 5-hydroxyindole. By varying the length of the alkyl chain, researchers can investigate the impact of the side chain's flexibility and length on the biological activity of the resulting compounds.

For example, using 1-bromo-4-chlorobutane (B103958) or 1-bromo-5-chloropentane (B104276) would result in the corresponding 5-(4-chlorobutoxy)-1H-indole and 5-(5-chloropentoxy)-1H-indole, respectively. Furthermore, introducing branching or other functional groups onto the alkyl chain can provide further insights into the spatial and electronic requirements of the target receptor or enzyme.

The table below illustrates the synthesis of various analogues with modified side chains:

| Alkylating Agent | Resulting Analogue |

| 1-bromo-2-chloroethane | 5-(2-Chloro-ethoxy)-1H-indole |

| 1-bromo-4-chlorobutane | 5-(4-Chloro-butoxy)-1H-indole |

| 1-bromo-3-chloropropane | This compound |

Variations on the Chloro Substituent and Other Halogens

The nature of the halogen atom at the terminus of the side chain can also be varied to modulate the reactivity and physicochemical properties of the molecule. The chloro group in this compound serves as a reactive handle for further chemical transformations, such as nucleophilic substitutions to introduce a wide range of functional groups.

By replacing 1-bromo-3-chloropropane with other 1-bromo-3-haloalkanes, analogues with different terminal halogens can be synthesized. For instance, using 1,3-dibromopropane (B121459) would yield 5-(3-bromo-propoxy)-1H-indole, while 1-bromo-3-iodopropane (B1590499) would lead to 5-(3-iodo-propoxy)-1H-indole. The reactivity of the terminal halogen as a leaving group generally follows the order I > Br > Cl, which can be a critical consideration for the subsequent derivatization of these analogues.

The following table showcases the synthesis of analogues with different halogen substituents:

| Alkylating Agent | Resulting Analogue | Terminal Halogen Reactivity |

| 1-bromo-3-chloropropane | This compound | Moderate |

| 1,3-Dibromopropane | 5-(3-Bromo-propoxy)-1H-indole | Good |

| 1-bromo-3-iodopropane | 5-(3-Iodo-propoxy)-1H-indole | Excellent |

These synthetic strategies provide a versatile platform for the generation of a diverse library of 5-(3-haloalkoxy)-1H-indole derivatives, enabling a thorough investigation of their potential as therapeutic agents.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 3 Chloro Propoxy 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides the initial and most crucial data for identifying the various proton environments in 5-(3-chloro-propoxy)-1H-indole. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the N-H proton, and the aliphatic protons of the 3-chloropropoxy side chain.

The indole ring protons appear in the aromatic region of the spectrum, typically between 6.5 and 7.5 ppm. The specific chemical shifts and coupling patterns are dictated by their position on the ring and the electronic effect of the oxygen atom at the C-5 position. The proton at C-4 is typically shifted downfield due to its proximity to the fused benzene (B151609) ring, while the protons at C-6 and C-7 exhibit characteristic splitting patterns based on their coupling to each other. The protons on the pyrrole (B145914) moiety of the indole (C-2 and C-3) also show distinct signals.

The propoxy chain protons present as three distinct signals in the aliphatic region. The methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) is deshielded and appears downfield compared to a standard alkane. The methylene group adjacent to the chlorine atom (Cl-CH₂) is also significantly deshielded. The central methylene group (-CH₂-) typically appears as a multiplet due to coupling with the two adjacent methylene groups.

A representative ¹H NMR dataset is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH -1 | ~8.10 | br s | - |

| H -4 | ~7.25 | d | 8.8 |

| H -6 | ~6.88 | dd | 8.8, 2.4 |

| H -7 | ~7.05 | d | 2.4 |

| H -2 | ~7.15 | t | 2.8 |

| H -3 | ~6.45 | t | 2.8 |

| O-CH ₂- | ~4.15 | t | 6.0 |

| -CH ₂- | ~2.25 | p | 6.1 |

| Cl-CH ₂- | ~3.75 | t | 6.3 |

Note: Data are representative and based on typical chemical shifts for similar structural motifs. br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet, p = pentet.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The indole ring carbons resonate in the aromatic region (100-155 ppm). The C-5 carbon, being directly attached to the electron-donating oxygen atom, is significantly shifted downfield to around 153 ppm. The other carbons of the benzene portion of the indole ring (C-3a, C-4, C-6, C-7, and C-7a) show characteristic shifts influenced by the ether substituent. The pyrrole ring carbons (C-2 and C-3) typically appear further upfield in the aromatic region.

The aliphatic carbons of the 3-chloropropoxy chain are observed between 30 and 70 ppm. The carbon atom bonded to the oxygen (O-CH₂) appears around 65 ppm, while the carbon bonded to the chlorine (Cl-CH₂) is found near 41 ppm. The central methylene carbon (-CH₂) resonates at a more upfield position, typically around 32 ppm.

A representative ¹³C NMR dataset is detailed in the table below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~123.5 |

| C-3 | ~102.8 |

| C-3a | ~128.5 |

| C-4 | ~111.8 |

| C-5 | ~153.2 |

| C-6 | ~112.5 |

| C-7 | ~101.0 |

| C-7a | ~131.0 |

| O-C H₂- | ~65.7 |

| -C H₂- | ~32.1 |

| Cl-C H₂- | ~41.4 |

Note: Data are representative and based on typical chemical shifts for similar structural motifs.

While 1D NMR spectra provide foundational data, 2D NMR techniques are employed for the definitive assignment of all proton and carbon signals and to confirm the connectivity of the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the propoxy chain (O-CH₂ with -CH₂-, and -CH₂- with Cl-CH₂), confirming the linear nature of the chain. It would also reveal couplings between adjacent aromatic protons on the indole ring, such as between H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for unambiguously assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal at ~4.15 ppm would show a cross-peak with the carbon signal at ~65.7 ppm, assigning them both to the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments. For example, a correlation between the O-CH₂ protons (~4.15 ppm) and the C-5 carbon of the indole ring (~153.2 ppm) would definitively confirm that the propoxy chain is attached to the indole skeleton at the C-5 position via the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of its chemical formula. nih.gov For this compound, the molecular formula is C₁₁H₁₂ClNO.

The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). HRMS analysis would be expected to yield an experimental m/z value that matches this theoretical value very closely, thereby validating the molecular formula.

Theoretical Exact Mass (C₁₁H₁₃ClNO⁺): 210.0680

Expected HRMS Result: 210.0680 ± 0.0005

This level of accuracy effectively rules out other possible elemental compositions that might have the same nominal mass.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound would be expected to proceed through several key pathways. libretexts.org

A primary fragmentation event would be the cleavage of the propoxy side chain. Alpha-cleavage next to the ether oxygen is a common pathway for ethers. libretexts.org Another likely fragmentation is the loss of the chloropropyl group, which could occur through various mechanisms, including the loss of a chloropropyl radical or the elimination of propene and HCl. The presence of chlorine's isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak and any chlorine-containing fragment peaks, providing further structural confirmation.

Key expected fragments include:

[M - C₃H₆Cl]⁺: This peak would correspond to the 5-hydroxy-1H-indole cation, resulting from the cleavage of the entire side chain.

[C₈H₇NO]⁺: The indole core fragment.

Cleavage of the C-C bonds within the propoxy chain: This would generate a series of smaller fragments characteristic of the side chain's structure.

By interpreting these fragmentation patterns, the connectivity of the indole core to the 3-chloropropoxy group at the C-5 position can be confidently confirmed. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify the functional groups present in a compound. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the indole ring, the ether linkage, and the alkyl chloride chain.

The vibrational spectrum of this compound can be dissected to assign specific absorption bands to its various functional groups. The indole nucleus gives rise to several distinct vibrations. A sharp absorption band is anticipated in the region of 3400-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the pyrrole-like ring. The aromatic C-H stretching vibrations of the benzene and pyrrole rings are expected to appear at wavenumbers above 3000 cm⁻¹. Furthermore, the C=C stretching vibrations within the aromatic system typically produce a series of bands in the 1450-1620 cm⁻¹ range. researchgate.net

The propoxy substituent introduces several additional vibrational modes. The aliphatic C-H stretching vibrations of the methylene (-CH₂-) groups in the propoxy chain are expected to be observed in the 2850-2960 cm⁻¹ region. A key feature for the identification of the ether linkage is the C-O-C stretching vibration. For aryl-alkyl ethers, this typically results in a strong, characteristic band in the range of 1210-1275 cm⁻¹ (asymmetric stretching) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretching).

Finally, the presence of the terminal chlorine atom is indicated by the C-Cl stretching vibration. For a primary alkyl chloride, this absorption is typically found in the 650-750 cm⁻¹ region. docbrown.infodocbrown.info The precise position of this band can be influenced by the conformation of the alkyl chain.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Indole N-H | 3400 - 3500 |

| Aromatic C-H Stretch | Indole C-H | 3000 - 3100 |

| Aliphatic C-H Stretch | Propoxy -CH₂- | 2850 - 2960 |

| Aromatic C=C Stretch | Indole Ring | 1450 - 1620 |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1210 - 1275 |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1020 - 1075 |

| C-Cl Stretch | Alkyl Chloride | 650 - 750 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are complementary techniques that provide insights into the electronic structure and properties of a molecule. These methods are particularly well-suited for studying aromatic systems like indole and its derivatives.

The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. These transitions arise from the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. The ¹Lₑ band, typically appearing at longer wavelengths (around 270-290 nm), is often structured and less intense, while the ¹Lₐ band is a broader, more intense absorption at shorter wavelengths (around 210-230 nm).

Substitution on the indole ring can significantly influence the energies of these transitions. An alkoxy group at the 5-position, such as the 3-chloropropoxy group, is an electron-donating group. This substitution is expected to cause a bathochromic (red) shift in both the ¹Lₐ and ¹Lₑ bands compared to unsubstituted indole. core.ac.uk This shift is due to the raising of the HOMO energy level, which reduces the energy gap for the electronic transition. For instance, studies on 5-methoxyindole (B15748) have shown a noticeable red shift in the absorption spectrum. researchgate.net Therefore, this compound is predicted to exhibit its main absorption maxima at wavelengths longer than those of indole.

The following table provides a comparative overview of the approximate absorption maxima for indole and a related 5-substituted derivative.

| Compound | Solvent | ¹Lₑ Absorption Maximum (nm) | ¹Lₐ Absorption Maximum (nm) |

| Indole | Cyclohexane | ~287 | ~219 |

| 5-Hydroxyindole (B134679) | Cyclohexane | ~298 | ~225 |

Indole and many of its derivatives are known to be fluorescent, a property that is highly sensitive to the molecular environment. Upon excitation with UV light, these molecules can emit light at a longer wavelength, a phenomenon known as fluorescence. The fluorescence of indole derivatives typically arises from the ¹Lₐ excited state, even when the initial excitation is into the ¹Lₑ state, due to rapid internal conversion.

The substitution at the 5-position with an electron-donating group generally leads to a red-shifted fluorescence emission spectrum. nih.gov The fluorescence quantum yield and lifetime are also influenced by the nature and position of the substituent. The presence of the 3-chloropropoxy group may offer avenues for further chemical modification, potentially allowing for the development of fluorescent probes. The sensitivity of the indole fluorescence to solvent polarity is a well-documented phenomenon. acs.org In more polar solvents, a larger Stokes shift (the difference between the absorption and emission maxima) is typically observed. This solvatochromic effect makes indole-based fluorophores valuable as probes for studying local environments in complex systems.

The potential for this compound in analytical applications stems from these intrinsic fluorescence properties. The terminal chloro group could be used as a reactive handle to attach the molecule to other systems, thereby introducing a fluorescent reporter group for analytical detection and imaging.

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) |

| Indole | ~280 | ~308 (in non-polar solvents) |

| ~350 (in polar solvents) | ||

| 5-Hydroxyindole | ~300 | ~325 (in cyclohexane) |

X-ray Diffraction Studies

While spectroscopic techniques provide valuable information about the functional groups and electronic properties of a molecule, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis, should a suitable crystal of this compound be obtained, would provide a wealth of structural information. This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn allows for the determination of the exact positions of the atoms.

The data obtained from a single-crystal X-ray diffraction experiment would include:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule. This would confirm the connectivity of the atoms and reveal the conformation of the 3-chloropropoxy side chain.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (involving the indole N-H group), van der Waals forces, and potentially C-H···π interactions.

Unit Cell Parameters: The dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

For example, X-ray diffraction studies on other indole derivatives have revealed detailed information about their crystal structures, including the formation of hydrogen-bonded dimers or chains. nih.gov A similar analysis for this compound would provide an unambiguous confirmation of its molecular structure and offer insights into the intermolecular forces that govern its solid-state properties.

The following table presents illustrative crystallographic data for a related indole derivative to demonstrate the type of information obtained from a single-crystal X-ray diffraction study. mdpi.com

| Parameter | Example Value (for 5-methoxy-1H-indole-2-carboxylic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.96(8) |

Computational Chemistry and Molecular Modeling of 5 3 Chloro Propoxy 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of 5-(3-Chloro-propoxy)-1H-indole.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are utilized to optimize the molecular geometry and predict its electronic properties. bhu.ac.in These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability.

Furthermore, DFT is instrumental in predicting the reactivity of the molecule. mdpi.com By calculating various electronic parameters, researchers can gain insights into its chemical behavior. For instance, the distribution of electron density, calculated through methods like Mulliken population analysis, can reveal the partial atomic charges on each atom within the molecule. bhu.ac.in This information helps in identifying atoms that are more likely to participate in electrostatic interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Parameter | Predicted Value | Significance |

| Dipole Moment | ~4.8 Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Total Energy | Variable (e.g., in Hartrees) | Represents the molecule's stability at its optimized geometry. |

| Point Group | C1 | Denotes the molecule's symmetry, which in this case is asymmetric. |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For halogenated heterocyclic compounds, the location of the LUMO lobes can be crucial in predicting sites of nucleophilic attack. wuxibiology.com

Table 2: Representative Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily localized on the indole (B1671886) ring, indicating this region is the primary site of electron donation (nucleophilicity). |

| LUMO | -0.8 | Distributed over the indole ring and the chloropropoxy side chain, suggesting potential sites for electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | 5.4 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |

Note: These energy values are hypothetical and serve to illustrate the output of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). bhu.ac.in

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the indole ring and the oxygen atom of the propoxy chain, due to the presence of lone pairs of electrons. These sites are the most probable for interactions with electrophiles. Conversely, the hydrogen atom attached to the indole nitrogen and the areas around the chlorine atom would exhibit a more positive potential (blue), indicating them as potential sites for nucleophilic interaction.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

The methodology of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the target receptor are obtained, often from crystallographic data or through homology modeling. The ligand's structure is typically optimized to its lowest energy conformation. nih.gov

Software such as AutoDock Vina is then used to perform the docking calculations. nih.gov A grid box is defined around the active site of the target protein to specify the search space for the ligand. The docking algorithm then explores various possible conformations of the ligand within this binding site, evaluating the binding affinity for each pose. nih.gov This process generates a series of potential binding modes, ranked by their predicted binding energy. nih.gov

The output of a molecular docking study is a set of conformational poses of the ligand within the receptor's binding site, each with an associated binding affinity or score. The pose with the lowest binding energy is generally considered the most likely binding mode.

Analysis of these poses focuses on the specific intermolecular interactions between this compound and the amino acid residues of the target protein. These interactions can include:

Hydrogen bonds: The hydrogen on the indole nitrogen and the oxygen of the propoxy group can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The aromatic indole ring and the alkyl chain can form hydrophobic interactions with nonpolar residues.

Halogen bonds: The chlorine atom can participate in halogen bonding with electron-donating atoms in the protein.

π-π stacking: The indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

By examining these interactions, researchers can develop hypotheses about the mechanism of action and the key determinants of binding affinity for this compound with a given biological target.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of conformational changes, molecular stability, and intermolecular interactions.

The conformational landscape of this compound is primarily defined by the flexibility of the 3-chloropropoxy side chain. The rotatable bonds within this chain allow the molecule to adopt various conformations, which can be explored using MD simulations. By simulating the molecule in a solvent environment, researchers can identify low-energy, stable conformations and understand the energetic barriers between them.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C4-C5-O-Cα | Rotation around the bond connecting the indole ring to the propoxy chain. |

| τ2 | C5-O-Cα-Cβ | Rotation around the first bond of the propoxy chain. |

| τ3 | O-Cα-Cβ-Cγ | Rotation around the second bond of the propoxy chain. |

| τ4 | Cα-Cβ-Cγ-Cl | Rotation around the bond leading to the terminal chlorine atom. |

The stability of different conformers can be assessed by analyzing their potential energies throughout the MD simulation. The relative populations of different conformational states can be determined using statistical mechanics, providing insights into the predominant shapes the molecule adopts at physiological temperatures.

MD simulations are instrumental in understanding the dynamic interactions between a ligand, such as this compound, and its protein target. arxiv.org After an initial binding pose is predicted through molecular docking, MD simulations can be used to refine this pose and assess the stability of the protein-ligand complex over time.

During the simulation, key metrics are monitored to evaluate the stability of the complex. These include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the network of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). A stable complex will typically exhibit low and converging RMSD values for both the protein and the ligand.

Table 2: Representative Data from a Hypothetical MD Simulation of this compound with a Target Protein

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 3 |

| 10 | 1.25 | 0.85 | 2 |

| 20 | 1.50 | 1.10 | 2 |

| 30 | 1.45 | 0.95 | 3 |

| 40 | 1.55 | 1.05 | 2 |

| 50 | 1.60 | 1.20 | 1 |

Analysis of the simulation trajectory can reveal important information about the binding mode, including the specific amino acid residues that form stable interactions with the ligand. This information is crucial for understanding the mechanism of action and for designing modifications to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity.

The development of a QSAR model for indole derivatives, including analogs of this compound, typically involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the biological activity. eurjchem.com The predictive power of the QSAR model is then evaluated using internal and external validation techniques.

A hypothetical QSAR model for a series of indole derivatives might take the following form:

pIC50 = c0 + c1LogP + c2TPSA + c3*LUMO

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the octanol-water partition coefficient, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (c0, c1, c2, c3) are determined by the regression analysis.

The molecular descriptors used in a QSAR model provide valuable information about the physicochemical properties that influence the biological activity of the compounds. researchgate.net By analyzing the contribution of each descriptor to the QSAR equation, it is possible to understand how different structural features of this compound and its analogs relate to their activity.

Table 3: Common Molecular Descriptors and Their Structural Correlation for this compound Analogs

| Descriptor | Type | Structural Feature Correlation |

| LogP | Hydrophobic | Relates to the overall lipophilicity of the molecule, influenced by the indole ring and the chloropropoxy chain. Important for membrane permeability. |

| TPSA | Electronic/Steric | Quantifies the polar surface area, primarily associated with the nitrogen and oxygen atoms. Affects solubility and hydrogen bonding capacity. |

| Molecular Weight | Steric | Represents the size of the molecule. Changes in substituents on the indole ring or the side chain will alter this descriptor. |

| LUMO Energy | Electronic | Reflects the electron-accepting ability of the molecule. Influenced by the electronegative chlorine and oxygen atoms. |

| Number of Rotatable Bonds | Steric | Indicates the conformational flexibility of the molecule, mainly determined by the propoxy side chain. |

By understanding these correlations, medicinal chemists can rationally design new derivatives with optimized properties. For instance, if a QSAR model indicates that higher lipophilicity is correlated with increased activity, modifications could be made to the 3-chloropropoxy side chain to increase its nonpolar character.

Structure Activity Relationship Sar Studies of 5 3 Chloro Propoxy 1h Indole Analogues

Influence of Indole (B1671886) Ring Substitutions on Activity Profiles

The indole nucleus is a versatile scaffold in drug discovery, and its substitution pattern is a key determinant of pharmacological activity. Modifications to the indole ring can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for target proteins. researchgate.net

Positional Effects of Halogen and Alkoxy Substituents

The position and nature of substituents on the indole's benzene (B151609) ring significantly modulate the activity of its analogues. The C5 position, in particular, is often targeted for substitution as it can influence π-stacking interactions, electron density, and lipophilicity, which are pivotal for biological activity. mdpi.com

Halogen substitution is a common strategy in medicinal chemistry. In various heterocyclic compounds, the introduction of a halogen can lead to enhanced biological effects. For instance, studies on indole derivatives have shown that the type and position of the halogen can be critical. In some series, chloro-substitution at the 3rd position of the indole nucleus has been explored to enhance binding affinity for specific receptors. derpharmachemica.com Generally, halogenated aromatic compounds are core components of many pharmaceutical and agricultural products. rsc.org

Alkoxy groups, such as the methoxy (B1213986) (-OCH3) group, also play a significant role. They are prevalent in natural heterocyclic compounds and are often responsible for diverse bioactivities. mdpi.com The introduction of a methoxy group at the C5 position of the indole ring has been shown to enhance electron delocalization and potentially facilitate interactions with aromatic amino acid residues in an enzyme's active site. mdpi.com However, the regioselectivity can be influenced by steric and coordination effects of these groups. mdpi.comresearchgate.net In some cases, meta-alkoxy substitution can lead to poor regioselectivity in certain chemical reactions compared to halogen substituents. mdpi.com

| Position on Indole Ring | Substituent Type | General Observed Effect on Activity |

|---|---|---|

| C3 | Halogen (e.g., -Cl) | Can enhance binding affinity for certain CNS targets by altering electronic properties. derpharmachemica.com |

| C5 | Alkoxy (e.g., -OCH3) | Often enhances lipophilicity, electron delocalization, and potential for π-stacking interactions. mdpi.com |

| Various | Halogen (-F, -Cl, -Br) | Modifies lipophilicity, metabolic stability, and can form halogen bonds with protein targets. |

| Various | Alkoxy (-OR) | Can act as hydrogen bond acceptors and influence solubility and metabolic pathways. researchgate.net |

Impact of N-Substitution on the Indole Nitrogen

Functionalization of the indole nitrogen (N1 position) is a crucial strategy for modifying the physicochemical and biological properties of indole derivatives. The N-H group of an unsubstituted indole can act as a hydrogen bond donor, which may be essential for binding to some biological targets. acs.org Conversely, substituting this proton with various groups can prevent this interaction or introduce new ones, alter the molecule's conformation, and improve properties like metabolic stability or cell permeability.

Studies on N-alkyl isatins and indoles have shown that increasing the size of the N-alkyl group can positively correlate with improved inhibitory potency against certain enzymes like butyrylcholinesterase (BChE). nih.gov For example, N-alkylation can improve potency and selectivity towards BChE over acetylcholinesterase (AChE). nih.gov This suggests that the N-substituent can occupy a specific hydrophobic pocket in the target protein. The process of N-alkylation can be achieved through various synthetic methods, including phase-transfer catalysis and reactions catalyzed by chiral phosphoric acids, allowing for the introduction of a wide range of substituents with high stereoselectivity. mdpi.comorganic-chemistry.org

N-acylation offers another route to modify the indole core. Both N-alkylation and N-acylation remove the hydrogen-bonding capability of the indole N-H, which can be detrimental if that interaction is key for activity. However, these modifications can also lead to compounds with enhanced properties by introducing new interactions or improving the molecule's pharmacokinetic profile. nih.govnih.gov

Structural Modifications of the Propoxy Side Chain

The 3-chloropropoxy side chain at the C5 position is a defining feature of the parent molecule. Its length, flexibility, and terminal functional group are all critical variables that can be tuned to optimize molecular interactions.

Effects of Chain Length and Flexibility on Molecular Interactions

The length of the alkoxy side chain is a critical parameter that dictates the spatial orientation of the terminal functional group relative to the indole scaffold. Studies on other classes of molecules, such as 2-bromoalkoxyanthraquinones, have demonstrated that a short alkoxy chain (e.g., a C3 chain) can result in the most promising antiproliferation activity against certain cancer cell lines. nih.govresearchgate.net This suggests an optimal distance is often required for effective interaction with a target binding site. Similarly, in other indole derivatives, varying the length of N-acyl chains showed that C2-C8 alkyl chains retained activity, while longer (C14) or bulky groups led to a decline in activity, indicating that both excessive length and steric bulk can be detrimental. mdpi.com

The flexibility of the propoxy chain, which arises from the free rotation around its single bonds, allows the molecule to adopt various conformations. This conformational flexibility can be entropically favorable for binding, allowing the molecule to adapt to the shape of a binding pocket. However, excessive flexibility can also be a liability, as it may lead to a significant entropic penalty upon binding if the molecule must adopt a single, rigid conformation. Therefore, a balance between rigidity and flexibility is often sought in drug design to maintain an active conformation while enhancing binding activity. mdpi.com

| Side Chain Modification | Parameter | General Effect on Molecular Interaction |

|---|---|---|

| Varying Alkoxy Chain Length (e.g., C2 to C5) | Length/Reach | Determines the optimal distance for the terminal group to interact with specific residues in a binding pocket. Shorter chains are often favored. nih.govresearchgate.net |

| Introducing Rigidity (e.g., double bonds, rings) | Flexibility | Reduces the entropic penalty of binding by pre-organizing the molecule in an active conformation. |

| Maintaining Flexibility (e.g., simple alkyl chain) | Flexibility | Allows the molecule to adapt to the topology of the binding site, but may come with an entropic cost upon binding. |

Significance of the Terminal Chloro Group in Biological Contexts

The terminal chloro group on the propoxy side chain is significant for several reasons. Firstly, it functions as a reactive electrophilic site, making it a valuable synthetic handle for further chemical modification. It can readily participate in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of other functional groups (e.g., amines, azides, thiols) to explore further SAR.

Conformational Analysis and Its Relationship to Molecular Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For 5-(3-chloro-propoxy)-1H-indole, the key flexible bonds are within the propoxy chain and at the ether linkage to the indole ring.

Analysis of Preferred Conformations and Flexibility

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. For this compound analogues, the flexibility of the 3-chloropropoxy side chain is of particular importance. The number of rotatable bonds in a molecule is a key descriptor of its flexibility. nih.gov A higher number of rotatable bonds can be advantageous for binding to a target, but excessive flexibility can also lead to a decrease in binding affinity due to entropic penalties.

Computational Contributions to SAR Elucidation

Computational chemistry provides powerful tools to investigate the SAR of drug candidates at the atomic level. Molecular docking and Density Functional Theory (DFT) are two such methods that offer profound insights into the binding mechanisms and electronic properties of molecules like this compound.

Molecular Docking for Mechanistic Insights into SAR

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. nih.govhakon-art.com This method provides valuable mechanistic insights into the SAR of a compound series by identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. osu.edu

In the context of this compound analogues, molecular docking simulations can elucidate how the 5-alkoxy substituent and the chloro group contribute to the binding affinity and selectivity. For example, docking studies on various indole derivatives have successfully identified key amino acid residues within the active site of target proteins that are essential for interaction. chemrxiv.orgmdpi.com The binding energy calculated from these simulations can be correlated with the experimentally observed biological activity, thereby validating the docking model and providing a predictive tool for designing new, more potent analogues. For instance, in a study of indole-based diaza-sulphonamides, all tested compounds showed similar binding affinities to the lead molecules within the binding site of the JAK-3 protein. chemrxiv.org

DFT in Understanding Electronic Contributions to SAR

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. chemrxiv.orgrsc.org By calculating properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential, DFT can provide a detailed understanding of a molecule's reactivity and its potential for intermolecular interactions. nih.govresearchgate.net

For this compound analogues, DFT calculations can reveal how the electronic properties of the indole ring are modulated by the 5-alkoxy substituent. nih.govresearchgate.net The energies of the HOMO and LUMO, for instance, are related to the molecule's ability to donate or accept electrons, which can be crucial for its interaction with a biological target. dergipark.org.tr Studies on substituted indoles have shown that while long, out-of-plane substituent groups have a minor effect on the electron density of the indole ring, in-plane groups can significantly alter it. chemrxiv.orgchemrxiv.org This information is vital for understanding the electronic contributions to the SAR and for designing analogues with optimized electronic properties for enhanced biological activity.

Applications of 5 3 Chloro Propoxy 1h Indole As a Chemical Synthetic Intermediate and Research Probe

Role as a Precursor in Organic Synthesis

The primary and most well-documented application of 5-(3-Chloro-propoxy)-1H-indole is as a versatile precursor in the synthesis of various organic molecules. The presence of a reactive alkyl chloride on the propoxy chain at the 5-position of the indole (B1671886) ring makes it an ideal substrate for nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of larger, more complex heterocyclic systems.

Synthesis of Diverse Indole Derivatives and Heterocyclic Systems

This compound is a valuable starting material for the synthesis of a variety of indole derivatives, most notably those incorporating an arylpiperazine moiety. The chloro group acts as an effective leaving group, facilitating reactions with nucleophilic amines, such as arylpiperazines, to form a new carbon-nitrogen bond. This reaction is a cornerstone in the synthesis of compounds targeted for their interaction with serotonin (B10506) receptors.

A significant body of research has focused on the synthesis of 5-[3-(4-aryl-piperazin-1-yl)-propoxy]-1H-indole derivatives. These compounds are of particular interest due to their structural similarity to known serotonergic agents. The general synthetic approach involves the condensation of this compound with various substituted arylpiperazines. The reaction conditions for this nucleophilic substitution are typically optimized to ensure high yields and purity of the final products.

The versatility of this synthetic intermediate extends to the potential for creating a diverse library of compounds by varying the arylpiperazine component. This allows for systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. While the primary focus has been on arylpiperazine derivatives, the reactive nature of the chloropropoxy group allows, in principle, for the synthesis of other heterocyclic systems through reactions with different nucleophiles.

Building Block for Complex Bioactive Molecules

The utility of this compound as a building block is prominently demonstrated in the synthesis of the antidepressant drug, Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor. Its unique pharmacological profile is attributed to its distinct chemical structure, which is assembled using this compound as a key precursor.

In the synthesis of Vilazodone, the indole-containing fragment is coupled with a piperazine-containing benzofuran (B130515) moiety. Specifically, this compound undergoes a nucleophilic substitution reaction with 1-(benzofuran-2-yl)piperazine. This crucial step connects the two key pharmacophoric elements of Vilazodone through the three-carbon propoxy linker.

The synthesis of Vilazodone highlights the strategic importance of this compound in facilitating the efficient construction of complex drug molecules. The straightforward and well-established reactivity of the chloropropoxy group allows for a convergent synthetic strategy, where complex fragments can be prepared separately and then joined together in a later stage of the synthesis. This approach is often more efficient and allows for greater flexibility in the preparation of analogues for drug discovery programs.

Table 1: Synthesis of Arylpiperazine Indole Derivatives

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| This compound | 1-(Benzofuran-2-yl)piperazine | Vilazodone | Antidepressant |

| This compound | Various substituted arylpiperazines | 5-[3-(4-Aryl-piperazin-1-yl)-propoxy]-1H-indole derivatives | Serotonin receptor ligands |

Utilization in Mechanistic Studies

While this compound is a well-established synthetic intermediate, its application as a tool for probing reaction mechanisms or investigating biological interactions is not as extensively documented in the scientific literature.

Probing Reaction Mechanisms in Organic Transformations

There is limited specific information available in the reviewed literature detailing the use of this compound as a probe for elucidating reaction mechanisms in organic transformations. The reactivity of the chloropropoxy group is generally predictable and utilized for its synthetic utility rather than for studying intricate mechanistic pathways. In principle, kinetic studies of its substitution reactions could provide insights into the factors influencing the rates and mechanisms of nucleophilic substitution at a primary alkyl chloride attached to a substituted indole system. However, such studies specifically utilizing this compound are not prominently reported.

Investigation of Ligand-Binding Interactions in Chemical Biology

Similarly, the direct use of this compound as a research probe for investigating ligand-binding interactions in chemical biology is not a primary focus of the available literature. While the derivatives synthesized from this compound, such as Vilazodone and other serotonin receptor ligands, are extensively used to study ligand-receptor interactions, the precursor itself is not typically employed as a molecular probe.

In the field of chemical biology, research probes are often designed with specific properties, such as fluorescent tags or photo-affinity labels, to enable the study of their interactions with biological targets. While the indole nucleus is a common scaffold in the design of such probes, this compound, in its unmodified form, lacks these specialized features. Its primary role remains that of a precursor to the final bioactive molecules that are then used in binding and functional assays.

Future Research Directions and Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives is a cornerstone of heterocyclic chemistry, yet traditional methods often rely on harsh conditions or hazardous reagents. wikipedia.org Future research will prioritize the development of green and sustainable synthetic pathways to 5-(3-Chloro-propoxy)-1H-indole and its analogs.

Key research thrusts include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to construct the 5-alkoxyindole core in a single step. This approach improves atom economy and reduces waste by minimizing intermediate isolation and purification steps. nih.gov

Catalyst Innovation: Exploring novel catalytic systems, such as earth-abundant metal catalysts or metal-free organocatalysts, to replace traditional heavy-metal or corrosive acid catalysts. rsc.orgmdpi.com Photocatalysis, using visible light to drive reactions under mild conditions, represents another promising, energy-efficient avenue. rsc.org

Green Solvents: Shifting from conventional volatile organic compounds to environmentally benign solvents like water, ethanol, or bio-based solvents. mdpi.com Research into reactions in aqueous media or solvent-free conditions is particularly valuable for reducing environmental impact.

Continuous Flow Chemistry: Implementing continuous flow microreactor technology for the synthesis of this compound. researchgate.net Flow chemistry offers superior control over reaction parameters (temperature, pressure, reaction time), enhances safety, and allows for easier scalability compared to batch processing.

These methodologies aim to produce this compound with higher yields, lower environmental impact, and improved safety profiles, aligning with the principles of green chemistry.

Integration of Advanced Multi-Scale Computational Approaches

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, thereby accelerating the development cycle. Future research should integrate multi-scale modeling to gain unprecedented insight into the properties and reactivity of this compound.

Potential computational investigations include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model proposed synthetic routes. rsc.orgmdpi.com Such calculations can determine transition state energies, reaction kinetics, and the origins of regioselectivity, guiding the optimization of reaction conditions. nih.gov For instance, modeling the classical Fischer indole synthesis can reveal why certain regioisomers are favored over others. nih.gov

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of the flexible 3-chloropropoxy side chain and its interaction with solvents or biological macromolecules. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid QM/MM methods to model the interaction of this compound derivatives within the active site of a target protein. This approach combines the accuracy of quantum mechanics for the ligand and active site with the efficiency of molecular mechanics for the larger protein environment, aiding in rational drug design.

This multi-scale approach, from the electronic level (DFT) to the atomistic and system level (MD), will enable a deeper understanding of the compound's behavior and guide the rational design of new experiments. nih.gov

Rational Design of Next-Generation Indole Scaffolds with Tuned Properties

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive molecules. mdpi.com The 5-position of the indole ring is a critical site for substitution, as modifications at this position can significantly influence lipophilicity, electronic properties, and molecular interactions, thereby modulating biological activity. mdpi.comnih.gov The compound this compound is an ideal starting point for creating diverse libraries of new chemical entities.

Future design strategies will focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound structure to build comprehensive SAR models. nih.govnih.gov This involves two primary areas of modification:

Side-Chain Elaboration: The terminal chloride on the propoxy chain is a versatile chemical handle for introducing a wide array of functional groups via nucleophilic substitution. This allows for the attachment of amines, azides (for click chemistry), thiols, and other moieties to explore new chemical space.

Property-Based Design: Utilizing computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to guide the design of new derivatives with improved pharmacokinetic profiles. mdpi.com The goal is to tune properties like solubility, membrane permeability, and metabolic stability by rationally altering the molecular structure.

The table below outlines potential modifications to the this compound scaffold and the rationale behind them.

| Modification Site | Example Modification | Rationale for Design |

| Propoxy Chain (Cl replacement) | Introduction of a secondary amine (e.g., piperidine) | Enhance solubility, introduce a basic center for salt formation, explore interactions with target proteins. |

| Conversion to an azide (B81097) (-N₃) | Create a building block for "click chemistry" to link with other molecules via triazole formation. | |

| Replacement with a fluorine (-F) | Increase metabolic stability and modulate binding affinity through altered electronic properties. | |

| Indole Ring (C2-position) | Addition of a carboxamide group | Introduce hydrogen bond donors/acceptors to improve target binding. |

| Indole Ring (N1-position) | Alkylation with a methyl group | Remove the N-H hydrogen bond donor, which can alter binding modes and improve metabolic stability. |

These rational design approaches will enable the creation of next-generation indole scaffolds with properties tailored for specific applications, from materials science to pharmacology.

Exploration of Advanced Spectroscopic Techniques for In-situ Analysis

To move from conventional batch synthesis to highly controlled and optimized processes, the adoption of Process Analytical Technology (PAT) is essential. mt.comlongdom.org PAT involves the use of in-situ (in-line) analytical techniques to monitor and control manufacturing processes in real-time. americanpharmaceuticalreview.com Future research should apply these techniques to the synthesis of this compound.

Key spectroscopic opportunities include:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the real-time concentration of reactants, intermediates, and the final product during the synthesis. youtube.com This data provides critical kinetic information and helps identify reaction endpoints precisely, preventing the formation of impurities from over-processing.

Focused Beam Reflectance Measurement (FBRM): When crystallization is used for purification, FBRM can be employed to monitor the crystal size distribution in real-time. This allows for precise control over the crystallization process to ensure consistent particle size and high purity. youtube.com

In-situ Microscopy (PVM): Particle Vision and Measurement (PVM) provides real-time images of crystals, helping to identify and control the desired polymorphic form, which is critical for the physical properties of the final solid product. youtube.com

The integration of these PAT tools provides a rich dataset that enables a "Quality by Design" (QbD) approach. longdom.org By understanding how critical process parameters affect critical quality attributes in real-time, the synthesis of this compound can be made more robust, efficient, and reproducible. americanpharmaceuticalreview.comresearchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(3-Chloro-propoxy)-1H-indole, and how is structural confirmation achieved?

Answer:

The synthesis typically involves alkylation of the indole nitrogen or oxygen with 3-chloropropyl reagents. For example, microwave-assisted N-alkylation using 1-bromo-3-chloropropane under basic conditions (e.g., KOH with tetrabutylammonium bromide) yields chloropropyl-substituted indoles . Purification via flash chromatography (e.g., cyclohexane/EtOAC systems) is critical. Structural confirmation relies on 1H/13C NMR to verify substitution patterns (e.g., indole proton shifts at δ 6.9–7.5 ppm) and HRMS for molecular ion validation .

Advanced: How can reaction parameters be optimized to enhance the regioselectivity and yield of this compound synthesis?

Answer:

Optimization involves screening catalysts, solvents, and temperatures. For instance, iodine (10 mol%) in acetonitrile at 40°C increases yields to 98% in electrophilic substitutions . Microwave irradiation reduces reaction times (e.g., 5 minutes vs. 24 hours) while maintaining high purity . Data-driven tables (Table 1, ) compare conditions:

| Condition | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Optimal | I₂ | 40 | 98 |

Basic: Which spectroscopic techniques are pivotal for characterizing the substitution pattern of this compound?

Answer:

- 1H NMR : Aromatic protons (δ 6.5–7.5 ppm) and methylene protons in the propoxy chain (δ 3.5–4.5 ppm) confirm substitution .

- 19F/13C NMR : Detects halogen or electron-withdrawing groups (e.g., Cl in propoxy chain at δ 40–45 ppm for C-Cl) .

- FT-IR : C-O-C stretching (1100–1250 cm⁻¹) verifies ether linkage .

Advanced: How do structural modifications of the propoxy chain impact the biological activity of this compound derivatives?

Answer:

Substituent length and electronic properties modulate bioactivity. For example, replacing chlorine with trifluoromethoxy () enhances metabolic stability but may reduce CYP19 inhibition (IC₅₀ = 15.3 nM for 4-chlorophenyl analogs) . SAR studies () show that bulkier groups (e.g., heptylsulfanyl) improve α-glucosidase inhibition (IC₅₀ = 2.1 µM vs. acarbose IC₅₀ = 3.8 µM) by optimizing hydrophobic interactions .

Basic: What protocols ensure the stability and purity of this compound during storage?

Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Purity Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .

- Handling : Use amber vials to avoid photodegradation .

Advanced: What computational strategies predict the binding interactions of this compound with enzymatic targets?

Answer:

- Docking Studies : Molecular Operating Environment (MOE) models ligand-enzyme interactions (e.g., CYP19 active site) .